[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate
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Overview
Description
[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes a brominated tricyclic core, a thia group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the esterification of the phenolic group with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate can undergo various types of chemical reactions, including:
Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding phenol and acetic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated product.
Substitution: Substituted derivatives with various functional groups.
Ester Hydrolysis: Phenol and acetic acid
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications .
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials .
Mechanism of Action
The mechanism of action of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated tricyclic core may allow for strong binding interactions, while the thia group and acetate ester can modulate the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-(10-chloro-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate: Similar structure but with a chlorine atom instead of bromine.
[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group
Uniqueness
The uniqueness of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the bromine atom, thia group, and acetate ester allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O4S/c1-9(23)26-13-4-3-10(5-14(13)25-2)6-15-17(24)22-16-12(21-18(22)27-15)7-11(19)8-20-16/h3-8H,1-2H3/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUXBPKMNJWTQR-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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